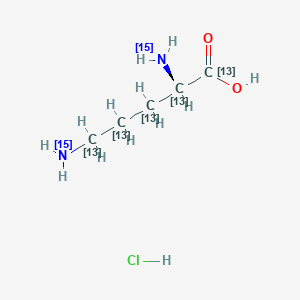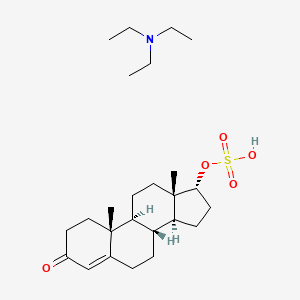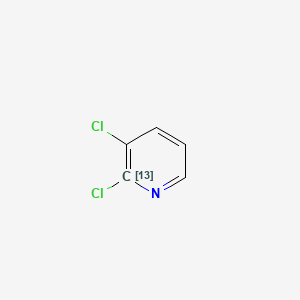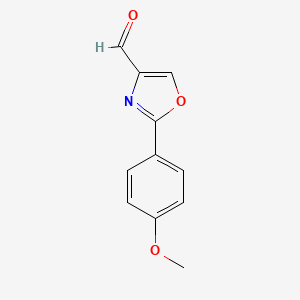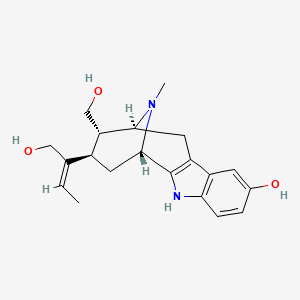
Rauvotetraphylline A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rauvotetraphylline A is an indole alkaloid isolated from the aerial parts of the plant Rauvolfia tetraphylla. This compound belongs to the family Apocynaceae, which is known for producing novel heterocyclic alkaloids with monoterpene indole skeletons. These compounds have garnered significant interest due to their potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .
准备方法
Synthetic Routes and Reaction Conditions: The isolation of Rauvotetraphylline A involves extracting the aerial parts of Rauvolfia tetraphylla using ethanol. The extract is then subjected to various chromatographic techniques to purify the compound. The molecular formula of this compound is C20H26N2O3, and its structure is confirmed through spectroscopic methods such as UV, IR, and HRESIMS .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application.
化学反应分析
Types of Reactions: Rauvotetraphylline A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Rauvotetraphylline A has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and reactivity, which can lead to the development of new synthetic methodologies.
Biology: Research focuses on the biological activities of this compound, such as its cytotoxic effects on cancer cells.
Medicine: The compound’s potential therapeutic properties, including anticancer and antimalarial activities, are of significant interest.
作用机制
The mechanism of action of Rauvotetraphylline A involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to interact with enzymes and receptors in biological systems, leading to its observed biological activities. For example, its anticancer effects may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
- Rauvotetraphylline B
- Rauvotetraphylline C
- Rauvotetraphylline D
- Rauvotetraphylline E
属性
IUPAC Name |
(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDPTFDPKCFEM-BKRWUIHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Rauvotetraphylline A and where is it found?
A1: this compound is a novel indole alkaloid first isolated from the aerial parts of the Rauvolfia tetraphylla plant. [, ] This plant, a member of the Apocynaceae family, is known for its traditional medicinal uses and is a rich source of bioactive compounds. [, ]
Q2: What other indole alkaloids are present in Rauvolfia tetraphylla?
A2: Rauvolfia tetraphylla contains a diverse array of indole alkaloids, including reserpine, reserpiline, yohimbine, ajmaline, and others. [] Notably, the leaves of this plant also contain the antipsychotic indole alkaloids α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine. []
Q3: Has the structure of this compound been determined?
A3: Yes, the structure of this compound has been elucidated using spectroscopic techniques. Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data. To obtain these details, it would be necessary to refer to the full research article describing the isolation and characterization of this compound [].
Q4: Have any biological activities been reported for this compound?
A4: While the provided abstracts do not explicitly mention specific biological activities for this compound, they highlight the diverse pharmacological potential of Rauvolfia tetraphylla extracts and its isolated constituents. [, ] These activities include antimicrobial, antioxidant, anti-inflammatory, cytotoxic, cardioprotective, and others. [, ] Further research is needed to determine if this compound contributes to any of these activities.
Q5: Are there any known synthetic routes to produce this compound?
A5: The provided abstracts focus on the isolation and identification of this compound from natural sources. [, ] There is no mention of synthetic routes for its production. Given the complex structure typical of indole alkaloids, synthesizing this compound in the laboratory would likely be a challenging endeavor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
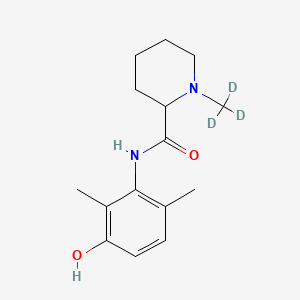
![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
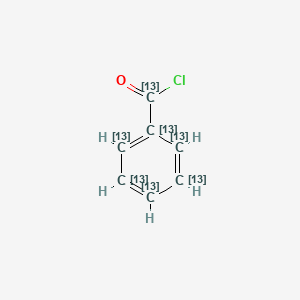

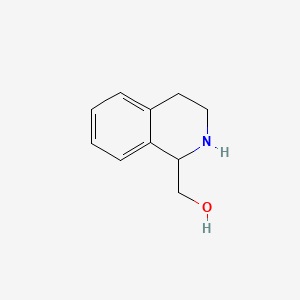
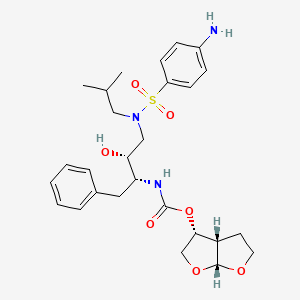
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)
